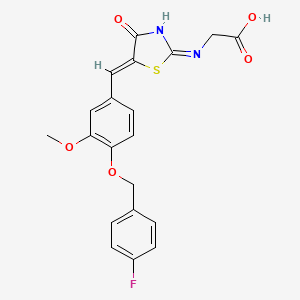
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid is a useful research compound. Its molecular formula is C20H17FN2O5S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid is a complex compound featuring a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be broken down into key structural components:
- Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
- Fluorobenzyl Group : Enhances lipophilicity, potentially affecting interaction with biological targets.
- Methoxy and Benzylidene Substituents : These groups may influence the compound's reactivity and biological profile.
Biological Activity
Research indicates that compounds with thiazole moieties exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects . The specific activities of this compound have not been extensively documented in the literature; however, similar thiazole derivatives have shown significant pharmacological effects.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. For instance:
- Bacterial Inhibition : Studies on related thiazole compounds indicate moderate to strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | Moderate |
| Thiazole Derivative B | E. coli | Strong |
Antitumor Activity
Thiazoles are also recognized for their potential in cancer therapy. Research has shown that certain thiazole-containing compounds can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against Mycobacterium smegmatis, revealing that specific modifications to the thiazole ring significantly enhanced antibacterial activity .
- Anticancer Potential : In vitro studies demonstrated that thiazole derivatives could inhibit cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of substituents like fluorobenzyl groups was noted to enhance the potency of these compounds .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of various functional groups allows for the tuning of biological activity:
- Initial Synthesis : Starting from commercially available precursors, the synthesis involves condensation reactions followed by cyclization to form the thiazole ring.
- Functional Group Modification : Post-synthetic modifications can introduce or alter substituents to enhance biological activity.
Properties
IUPAC Name |
2-[[(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-27-16-8-13(9-17-19(26)23-20(29-17)22-10-18(24)25)4-7-15(16)28-11-12-2-5-14(21)6-3-12/h2-9H,10-11H2,1H3,(H,24,25)(H,22,23,26)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNGDYPAZLEDNQ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














